molecular formula C24H24ClN3OS2 B2730036 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride CAS No. 1330313-16-0

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride

Cat. No. B2730036
CAS RN: 1330313-16-0
M. Wt: 470.05
InChI Key: OMUMYCXLTRKBKY-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride is a useful research compound. Its molecular formula is C24H24ClN3OS2 and its molecular weight is 470.05. The purity is usually 95%.
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Scientific Research Applications

  • Structural Diversity in Organic Synthesis :

    • The compound's derivatives are used in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This includes reactions with dithiocarbamates, thioethers, various amines, and the synthesis of compounds like pyrazolines, pyridines, benzodiazepines, and others (Roman, 2013).
  • Pharmacological Research :

    • Analogs of this compound have been studied for their potential in inhibiting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are important in cancer research. The modifications of the compound have been explored to improve metabolic stability (Stec et al., 2011).
  • Synthesis of Fused Thiazolo[3,2-a]pyrimidinones :

    • The compound has been used as a building block for the formation of thiazolo[3,2-a]pyrimidinone products, which are relevant in the synthesis of various heterocyclic compounds (Janardhan et al., 2014).
  • Antifungal Applications :

    • Derivatives of the compound have shown effectiveness against fungi like Aspergillus terreus and Aspergillus niger, indicating potential use as antifungal agents (Jafar et al., 2017).
  • Antibacterial Activity and Action Mechanism :

    • Certain derivatives have been synthesized and assessed for their antibacterial activities against specific pathogens, showing promise as antibacterial agents (Song et al., 2017).
  • Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives for Anti-inflammatory Activities :

    • The compound has been used to synthesize thiazolo[3,2-a]pyrimidine derivatives, which demonstrated moderate anti-inflammatory activity, indicating its potential in the development of anti-inflammatory drugs (Tozkoparan et al., 1999).
  • Inhibitor of Vascular Endothelial Growth Factor Receptor-2 :

    • Certain analogs act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy (Borzilleri et al., 2006).
  • Electrochromic Polymer Development :

    • The compound has been used in the development of novel electrochromic polymers, showing potential in materials science applications (Ming et al., 2015).
  • Kinesin Spindle Protein Inhibitor in Cancer Treatment :

    • Derivatives have been identified as inhibitors of the kinesin spindle protein (KSP), with potential as anticancer agents (Theoclitou et al., 2011).
  • Molecular Docking and In Vitro Screening for Antimicrobial and Antioxidant Activity :

    • The compound has been involved in the synthesis of novel derivatives for in vitro screening against various pathogens, indicating its role in the development of new antimicrobial and antioxidant agents (Flefel et al., 2018).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4-dimethylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS2.ClH/c1-14-8-9-16(12-15(14)2)22(28)26-24-21(17-10-11-27(3)13-20(17)30-24)23-25-18-6-4-5-7-19(18)29-23;/h4-9,12H,10-11,13H2,1-3H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUMYCXLTRKBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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